(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-15-8-4-5-9-16(15)21-18-17(22-24-23-18)19(27)26-12-10-25(11-13-26)14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQCCTWSDYCYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenylamine is reacted with a suitable precursor.
Attachment of the Phenylpiperazine Moiety: This could be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the phenylpiperazine is attached to the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions might target the triazole ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The structural features of (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone suggest potential interactions with cancer cell pathways. Studies have shown that triazoles can inhibit tumor growth and induce apoptosis in various cancer cell lines by modulating key signaling pathways .
Antifungal Properties
Triazole derivatives are well-known antifungal agents. The compound's structure may enhance its efficacy against fungal infections, particularly those resistant to conventional treatments. Recent studies have demonstrated that triazole-based compounds can disrupt fungal cell membrane integrity, leading to cell death .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Research has highlighted the ability of triazole derivatives to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This suggests that (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone could be developed as a therapeutic agent for inflammatory diseases .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:
- Formation of Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Piperazine Modification : Introducing various substituents on the piperazine ring to enhance biological activity.
- Final Coupling Reaction : Combining the triazole and piperazine moieties to form the final product.
The structure activity relationship studies indicate that modifications in the fluorophenyl and piperazine sections significantly influence the biological activity of the compound .
Case Study 1: Anticancer Activity
A study published in PubMed Central explored a series of triazole derivatives for their anticancer properties against breast cancer cell lines. The results indicated that modifications similar to those in (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone led to enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antifungal Efficacy
In another investigation focused on antifungal agents, researchers evaluated triazole derivatives against Candida species. The study found that compounds with structural similarities to (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone exhibited significant antifungal activity, suggesting its potential as a lead compound for further development .
Data Table: Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits tumor growth and induces apoptosis | Significant cytotoxicity observed |
| Antifungal | Disrupts fungal cell membrane integrity | Effective against resistant strains |
| Anti-inflammatory | Inhibits cyclooxygenase enzymes | Potential for treating inflammatory diseases |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at various receptors in the body.
DNA Interaction: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Piperazine Hybrids
Compounds combining triazole and piperazine moieties are frequently explored for their synergistic bioactivity. Key comparisons include:
Structural Insights :
- Piperazine derivatives with sulfonyl groups (e.g., methylsulfonyl in ) show enhanced antimicrobial activity compared to unsubstituted variants, suggesting that electron-withdrawing groups may optimize bioactivity.
Triazole Derivatives with Aromatic Substitutions
Triazole-based compounds with fluorinated aryl groups exhibit varied pharmacological profiles:
Key Comparisons :
- The target compound’s 2-fluorophenyl group may confer different binding kinetics compared to 4-fluorophenyl or difluorophenyl analogs, as ortho-substitution often impacts conformational flexibility .
- Crystallographic data for related triazole derivatives (e.g., triclinic symmetry in ) suggest planar molecular geometries, which could influence packing efficiency and solubility.
Piperazine Methanone Analogs
Piperazine-linked methanones are explored for their pharmacokinetic properties:
Notable Differences:
Biological Activity
The compound (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities. The triazole ring system is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound through various studies and data analyses.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of the compound has been evaluated in various contexts, primarily focusing on its antifungal and anticancer properties.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds with triazole moieties inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately fungal cell death.
Case Study: Antifungal Efficacy
In a comparative study, the synthesized triazole derivatives were evaluated against standard fungal strains using the microdilution method. The minimal inhibitory concentrations (MICs) were measured, revealing that the compound exhibited significant antifungal activity against Candida albicans and other pathogenic fungi. The results are summarized in Table 1.
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| Fluconazole | 0.5 | Reference |
| Triazole Derivative | 0.0156 | High |
| Triazole Derivative | 0.0312 | Moderate |
Anticancer Activity
Recent studies have also explored the anticancer potential of triazole derivatives. The compound was subjected to cytotoxicity assays against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro tests demonstrated that the compound significantly inhibited the proliferation of L1210 mouse leukemia cells with an IC50 value in the nanomolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| L1210 | 50 | Apoptosis Induction |
| MCF7 (Breast Cancer) | 75 | Cell Cycle Arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazole and piperazine rings can enhance biological activity. For instance, substituents on the phenyl groups significantly influence both antifungal and anticancer potency.
Key Findings:
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity, improving membrane permeability.
- Piperazine Modifications : Variations in piperazine substituents have been shown to affect receptor binding affinity and selectivity.
Q & A
Q. What are the established synthetic methodologies for this compound, and what key intermediates are involved?
The synthesis involves multi-step reactions, including:
- Triazole Core Formation : Condensation of 2-fluorophenylamine with isocyanides to form imidoyl chloride intermediates, followed by cyclization with sodium azide (NaN₃) .
- Methanone Assembly : Coupling of the triazole intermediate with 4-phenylpiperazine via nucleophilic acyl substitution or transition metal-catalyzed cross-coupling .
Key intermediates include azide precursors (e.g., sodium azide derivatives) and imidoyl chlorides, which require inert atmosphere handling due to moisture sensitivity .
Q. Which spectroscopic techniques are recommended for structural confirmation?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl and piperazine moieties) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] peaks with <2 ppm error) .
- FT-IR : Identification of carbonyl (C=O, ~1650–1700 cm) and triazole (C-N, ~1500 cm) functional groups .
Q. How can reaction conditions be optimized for higher yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .
- Catalysts : Copper(I) iodide (CuI) for azide-alkyne cycloaddition (CuAAC) improves triazole ring formation .
- Temperature Control : Stepwise heating (60–80°C) minimizes side reactions during imidoyl chloride synthesis .
Advanced Research Questions
Q. What crystallographic parameters are critical for resolving this compound’s conformation?
X-ray crystallography studies of analogous structures (e.g., pyrazolyl-triazole hybrids) highlight:
Q. How can computational modeling predict biological activity?
Q. What strategies address discrepancies in synthetic yields for triazole-piperazine hybrids?
Q. How can SAR studies evaluate fluorophenyl and piperazine contributions?
- Analog Synthesis : Replace fluorophenyl with chlorophenyl or methyl groups to assess halogen dependence .
- Biological Assays : Test analogs in serotonin receptor binding assays to correlate substituent effects with activity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
